molecular formula C16H12N4S B12716028 1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl- CAS No. 87540-84-9

1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl-

Katalognummer: B12716028
CAS-Nummer: 87540-84-9
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: ANYDHLGPGKEJLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl- is a heterocyclic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a phthalazine moiety, makes it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl- typically involves the reaction of 1,2,4-triazole derivatives with phthalazine derivatives under specific conditions. One common method involves the use of 1-(2H)-phthalazinone and (1-methyl-3-oxo-3-phenyl-1-propenyl)hydrazone as starting materials . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Analyse Chemischer Reaktionen

1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or thiols.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain kinases such as c-Met and VEGFR-2, which are involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl- can be compared with other similar compounds such as:

The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazolophthalazine derivatives.

Eigenschaften

CAS-Nummer

87540-84-9

Molekularformel

C16H12N4S

Molekulargewicht

292.4 g/mol

IUPAC-Name

3-methylsulfanyl-6-phenyl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C16H12N4S/c1-21-16-18-17-15-13-10-6-5-9-12(13)14(19-20(15)16)11-7-3-2-4-8-11/h2-10H,1H3

InChI-Schlüssel

ANYDHLGPGKEJLY-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NN=C2N1N=C(C3=CC=CC=C32)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.